molecular formula C15H14N2OS B4926470 2-(4-methoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole CAS No. 82243-08-1

2-(4-methoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole

Cat. No. B4926470
CAS RN: 82243-08-1
M. Wt: 270.4 g/mol
InChI Key: VFDJJFBKDRQPGE-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities.

Scientific Research Applications

2-(4-methoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been extensively studied for its potential therapeutic applications. It has been reported to possess antimicrobial, antifungal, antitumor, anti-inflammatory, and analgesic activities. Several studies have also investigated its potential as a neuroprotective agent, as well as its effect on diabetes and metabolic disorders.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole is not fully understood. However, it has been suggested that the compound exerts its biological activities through various mechanisms, including inhibition of enzymes, modulation of signaling pathways, and interaction with cellular receptors.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been shown to exhibit various biochemical and physiological effects. For example, it has been reported to inhibit the growth of several microbial and fungal strains, including Candida albicans and Aspergillus niger. It has also been shown to induce apoptosis in cancer cells and inhibit the production of inflammatory cytokines. In addition, the compound has been reported to improve insulin sensitivity and reduce glucose levels in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(4-methoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole is its diverse biological activities, which make it a promising candidate for drug development. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

Several future directions for research on 2-(4-methoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole can be identified. One potential area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential as a neuroprotective agent, particularly in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, the compound's potential as a therapeutic agent for metabolic disorders such as diabetes and obesity warrants further investigation.

Synthesis Methods

The synthesis of 2-(4-methoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole involves the reaction of 4-methoxybenzoyl hydrazide with phenyl isothiocyanate in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds via the formation of an intermediate isothiocyanate, which then reacts with the hydrazide to form the thiadiazole ring. The final product is obtained after purification by column chromatography or recrystallization.

properties

IUPAC Name

2-(4-methoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-18-13-9-7-12(8-10-13)15-17-16-14(19-15)11-5-3-2-4-6-11/h2-10,15,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDJJFBKDRQPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2NN=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90386340
Record name STK369942
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole

CAS RN

82243-08-1
Record name STK369942
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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